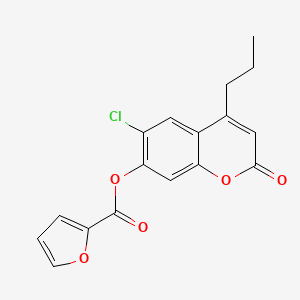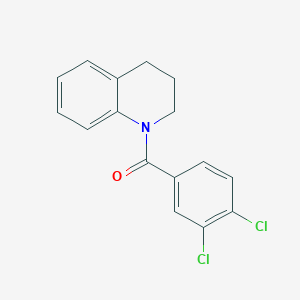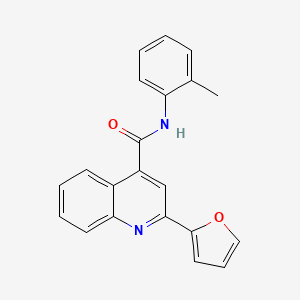![molecular formula C20H18ClNO B5699540 9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5699540.png)
9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as CPT, and it is a potent inhibitor of the enzyme Topoisomerase I. In
作用机制
The mechanism of action of CPT involves the inhibition of Topoisomerase I. This enzyme is responsible for the relaxation and supercoiling of DNA during replication and repair. CPT binds to the DNA-Topoisomerase I complex and stabilizes it, preventing the enzyme from re-ligating the DNA. This results in the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPT are largely dependent on its mechanism of action. CPT has been found to be cytotoxic to a wide range of cancer cell lines. It has also been found to induce apoptosis, which is a programmed cell death mechanism. Additionally, CPT has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. This makes it a potential candidate for the treatment of cancer and other diseases that involve abnormal angiogenesis.
实验室实验的优点和局限性
One of the main advantages of using CPT in lab experiments is its potency as an inhibitor of Topoisomerase I. This makes it a valuable tool for studying the role of this enzyme in DNA replication and repair. Additionally, CPT has been found to be effective against a wide range of cancer cell lines, which makes it a potential candidate for the development of new cancer therapies.
One of the limitations of using CPT in lab experiments is its complex synthesis method. This can make it difficult and time-consuming to obtain large quantities of the compound. Additionally, CPT has been found to be unstable in solution, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research involving CPT. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is ongoing research into the use of CPT as a potential cancer therapy. This includes the development of new drug delivery systems that can target cancer cells specifically. Other areas of research include the study of the mechanism of action of CPT and the development of new inhibitors of Topoisomerase I.
合成方法
The synthesis of CPT is a complex process that involves several steps. The most common method of synthesizing CPT is through the use of the Pictet-Spengler reaction. This reaction involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. The resulting product is then reduced to yield CPT. Other methods of synthesizing CPT include the use of palladium-catalyzed coupling reactions and the use of microwave irradiation.
科学研究应用
CPT has been extensively studied for its potential applications in cancer research. It has been found to be a potent inhibitor of Topoisomerase I, which is an enzyme that is involved in DNA replication and repair. CPT inhibits this enzyme by binding to the DNA-Topoisomerase I complex, which results in the formation of a stable ternary complex. This complex prevents the DNA from being re-ligated, which leads to the accumulation of DNA damage and ultimately cell death.
属性
IUPAC Name |
2-(4-chlorophenyl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c21-15-11-9-14(10-12-15)13-20(23)22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1,3,5,7,9-12H,2,4,6,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVPRYWXGHMODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5699478.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5699493.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5699503.png)
![N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)
![N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5699515.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5699525.png)


![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5699549.png)

![N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5699563.png)